molecular formula C19H30N4O3S B2871480 2-acetamido-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide CAS No. 2034194-39-1

2-acetamido-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide

Cat. No. B2871480
CAS RN: 2034194-39-1
M. Wt: 394.53
InChI Key: RXCGIIYSWCLTLD-BDWYFLKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C19H30N4O3S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial and Antifungal Activities : Pyrimidinone and oxazinone derivatives, synthesized from citrazinic acid, have been investigated for their antimicrobial and antifungal properties, showing comparable activities to reference drugs like streptomycin and fusidic acid. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial activities. These compounds showed significant potential against Pseudococcidae insects and selected microorganisms, indicating the versatility of pyrimidine derivatives in addressing various biological threats (Deohate & Palaspagar, 2020).

Anti-inflammatory Agents : Novel thiazolidin derivatives, incorporating a pyrimidine moiety, demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. Molecular docking studies were performed to understand their binding affinity, showcasing the therapeutic potential of pyrimidine derivatives in inflammation control (Nikalje et al., 2015).

Anticonvulsant Agents : New (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives were synthesized and evaluated for their anticonvulsant properties. The compounds exhibited moderate anticonvulsant activity, underscoring the potential of pyrimidine derivatives in epilepsy treatment (Severina et al., 2020).

properties

IUPAC Name

2-acetamido-N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c1-12-11-13(2)21-19(20-12)26-16-7-5-15(6-8-16)23-18(25)17(9-10-27-4)22-14(3)24/h11,15-17H,5-10H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGIIYSWCLTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C(CCSC)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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